3'-Monoiodothyronine

Radioimmunoassay specificity Positional isomer discrimination Clinical thyroid diagnostics

3'-Monoiodothyronine (3'-T1, CAS 4732-82-5) is a monoiodinated thyronine metabolite that occupies the penultimate position in the sequential deiodination cascade of thyroid hormones. It is generated via outer-ring deiodination (ORD) from 3,3'-diiodothyronine (3,3'-T2) by type I and type II deiodinases , and can alternatively be produced from 3',5'-diiodothyronine (3',5'-T2) through 5'-monodeiodination.

Molecular Formula C15H14INO4
Molecular Weight 399.18 g/mol
CAS No. 4732-82-5
Cat. No. B031888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Monoiodothyronine
CAS4732-82-5
Synonyms3-[p-(4-Hydroxy-3-iodophenoxy)phenyl]-alanine;  3’-Iodothyronine
Molecular FormulaC15H14INO4
Molecular Weight399.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I
InChIInChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1
InChIKeyRUIUIJSMLKJUDC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Monoiodothyronine (3'-T1, CAS 4732-82-5): A Terminal Monoiodinated Thyronine Metabolite with Distinct Pharmacokinetic and Analytical Properties for Thyroid Hormone Pathway Research and Clinical Diagnostics


3'-Monoiodothyronine (3'-T1, CAS 4732-82-5) is a monoiodinated thyronine metabolite that occupies the penultimate position in the sequential deiodination cascade of thyroid hormones. It is generated via outer-ring deiodination (ORD) from 3,3'-diiodothyronine (3,3'-T2) by type I and type II deiodinases [1], and can alternatively be produced from 3',5'-diiodothyronine (3',5'-T2) through 5'-monodeiodination [2]. With a molecular formula of C₁₅H₁₄INO₄ and a molecular weight of 399.18 g/mol, 3'-T1 is distinguishable from its positional isomer 3-monoiodothyronine (3-T1), which carries the single iodine on the tyrosyl rather than the phenolic ring [3]. Unlike the hormonally active T3 and T4, 3'-T1 is generally considered to lack classical thyroid hormone receptor-mediated activity and is primarily a degradation intermediate en route to thyronine (T0). However, its unique pharmacokinetic behavior—including renal-dependent clearance and near-complete metabolic deiodination—distinguishes it from both upstream precursors and active hormones, making it a valuable probe for studying thyroid hormone economy in health and disease [4].

Why In-Class Iodothyronine Substitution Is Invalid: Positional Isomerism, Divergent Clearance Kinetics, and Non-Overlapping Analytical Signatures of 3'-Monoiodothyronine (CAS 4732-82-5)


Substituting 3'-monoiodothyronine with its positional isomer 3-monoiodothyronine (3-T1), or with any other iodothyronine in the deiodination cascade, is analytically and pharmacokinetically unsound. 3'-T1 and 3-T1 differ in the ring position of the single iodine atom (phenolic vs. tyrosyl), leading to fundamentally distinct behavior: they exhibit only 0.04% cross-reactivity in anti-3'-T1 radioimmunoassays [1], and their NMR chemical shift patterns are resolved on a 300 MHz spectrometer [2]. Pharmacokinetically, 3'-T1 displays a metabolic clearance rate (MCR) of 518 L/day/70kg, which is intermediate between 3,3'-T2 (1073 L/day/70kg) and rT3 (147 L/day/70kg), and is approximately 26-fold higher than T3 (19.7 L/day/70kg) [3]. Furthermore, 3'-T1 elimination is uniquely dependent on renal function—serum levels inversely correlate with creatinine clearance (R = -0.68, P < 0.05) [4]—whereas other iodothyronines do not share this dependence to the same degree. These combined structural, analytical, and pharmacokinetic divergences mean that any attempt to substitute 3'-T1 with an alternative iodothyronine in a research or diagnostic context will yield quantitatively and qualitatively different results. The evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for 3'-Monoiodothyronine (CAS 4732-82-5) Relative to Closest Iodothyronine Analogs: A Comparator-Based Procurement Guide


Immunoassay Cross-Reactivity Defines Analytical Discrimination Between 3'-T1 and Its Positional Isomer 3-T1

In a highly specific radioimmunoassay (RIA) developed for 3'-monoiodothyronine, the positional isomer 3-monoiodothyronine (3-T1) exhibited only 0.04% cross-reactivity, demonstrating that the two monoiodothyronine isomers are analytically distinguishable. The closest cross-reactant was 3,3'-T2 at 0.71%, followed by 3',5'-T2 at 0.32% [1]. This low cross-reactivity profile means that quantitative measurement of 3'-T1 in biological matrices can be achieved without significant interference from its isomer or from the active hormones T3 (0.004%) and T4 (<0.0001%) [1]. The anti-3'-T1 antibody thus provides a selectivity window of approximately 25-fold over 3-T1 and >100-fold over T3, establishing 3'-T1 as an analytically tractable, distinct entity [1].

Radioimmunoassay specificity Positional isomer discrimination Clinical thyroid diagnostics

Metabolic Clearance Rate of 3'-T1 Ranks Distinctly Among Six Iodothyronines, Enabling Pathway Flux Discrimination

In a comprehensive turnover study of six iodothyronines in healthy human subjects, the median metabolic clearance rate (MCR) of 3'-T1 was 518 L/day/70kg, which is 3.5-fold slower than its immediate precursor 3,3'-T2 (1073 L/day/70kg) but 3.5-fold faster than rT3 (147 L/day/70kg) and 26-fold faster than the active hormone T3 (19.7 L/day/70kg). T4 had the slowest MCR at 1.19 L/day/70kg [1]. The corresponding median production rate (PR) of 3'-T1 was 27 nmol/day/70kg, compared with 35 for 3,3'-T2, 14 for 3',5'-T2, 52 for rT3, 39 for T3, and 117 for T4 [1]. Hyperthyroid patients exhibited increased MCR and PR for all iodothyronines studied, including 3'-T1, while hypothyroid patients showed reduced values [1].

Pharmacokinetics Metabolic clearance rate Iodothyronine turnover

Fecal Excretion of Unchanged 3'-T1 Distinguishes Its Near-Complete Metabolic Deiodination from the Partial Excretion of Hormonally Active Iodothyronines

In a rat model under steady-state physiological conditions, approximately 6% of injected ³'-T1 was excreted unchanged in feces, compared with 24-30% for the active hormones T4 and T3. The other nonhormonal iodothyronines had even lower fecal recovery: 3% for 3',5'-T2, 2% for 3,3'-T2, and less than 1% for rT3. No iodothyronines or their conjugates were detected in urine—all radioactivity appeared as free iodide [1]. Additionally, 3'-T1 was the only nonhormonal iodothyronine for which a measurable fraction (~6%) of the injected dose escaped complete deiodination and was excreted intact, suggesting that its terminal position in the cascade confers slightly greater resistance to complete degradation compared with 3,3'-T2 and rT3, yet far less than the hormonally active T4 and T3 [1].

Metabolic fate Fecal excretion Deiodination efficiency

3'-T1 Is Unique Among Iodothyronines in Its Predominant Renal Elimination Route, with Serum Levels Inversely Correlated to Creatinine Clearance

In patients with chronic renal failure (CRF; creatinine clearance 9-18 mL/min), serum 3'-T1 levels were approximately doubled compared with controls (P < 0.05) [1], and across a mixed population of CRF patients, serum 3'-T1 correlated inversely with creatinine clearance (R = -0.68, P < 0.05) [2]. By contrast, the MCR of 3'-T1 was unaffected in CRF, whereas the MCRs of T4, rT3, and 3',5'-T2 were significantly enhanced to 168%, 127%, and 187% of normal, respectively [1]. This selective accumulation of 3'-T1 without a compensatory increase in its MCR indicates that renal excretion is a dominant elimination pathway for 3'-T1, a feature not shared to the same degree by other iodothyronines, whose elimination relies more heavily on hepatic deiodination and conjugation [2].

Renal elimination Chronic renal failure Iodothyronine clearance route

Hepatic Degradation Kinetics of 3'-T1: Km of 0.84 μmol/L and Distinct Inhibitor Profile Differentiate Its Phenolic-Ring Deiodination from Tyrosyl-Ring Substrates

In rat liver homogenate, the degradation of 3'-T1 followed Michaelis-Menten kinetics with a Km of 0.84 μmol/L at pH 7.4. The reaction was enhanced by the thiol-reducing agent dithiothreitol and inhibited by propylthiouracil (PTU), sodium ipodate, 8-anilino-1-naphthalenesulfonic acid (ANS), and sodium azide, but was not inhibited by methimazole [1]. HPLC analysis confirmed that degradation proceeds exclusively via phenolic-ring monodeiodination, generating iodide as the sole radiolabeled product with no other intermediates detected [1]. Fasting significantly reduced hepatic 3'-T1 degradation (588 ± 31 vs. 148 ± 53 pg 3'-T1 degraded/mg protein; P < 0.001) [1]. The PTU-sensitivity and methimazole-resistance profile aligns this activity with type I deiodinase (DIO1), which catalyzes phenolic-ring deiodination, and distinguishes 3'-T1 from tyrosyl-ring substrates such as 3-T1 [1].

Deiodinase enzymology Substrate kinetics Inhibitor profiling

Serum 3'-T1 Concentrations Track Thyroid Status with a 5.8-Fold Dynamic Range Between Hyperthyroid and Hypothyroid States

Serum 3'-T1 concentrations are modulated by thyroid status across a wide dynamic range. In one RIA-based study, median serum 3'-T1 was 55 pmol/L (range <23-168) in euthyroid subjects, 133 pmol/L (70-265) in hyperthyroid patients, and below the detection limit of 23 pmol/L (<23-68) in hypothyroid patients (P < 0.01 for both comparisons vs. euthyroid) [1]. In an independent study using a different RIA, mean serum 3'-T1 was 1.4 ± 0.4 ng/dL (≈ 35 pmol/L) in normal subjects, 9.8 ± 0.6 ng/dL (≈ 245 pmol/L) in hyperthyroid patients, and 0.7 ± 0.2 ng/dL (≈ 18 pmol/L) in hypothyroid patients [2]. Both studies demonstrate that 3'-T1 rises in hyperthyroidism and falls in hypothyroidism, with the hyperthyroid:hypothyroid ratio exceeding 5.8-fold. This dynamic range is narrower than that of T3 but broader than that reported for 3,3'-T2 in some studies, positioning 3'-T1 as a moderately responsive metabolite marker in the deiodination cascade [1].

Thyroid function biomarker Serum iodothyronine profiling Clinical endocrinology

High-Impact Research and Industrial Application Scenarios for 3'-Monoiodothyronine (CAS 4732-82-5) Supported by Comparator-Based Evidence


LC-MS/MS Method Development and Validation for Comprehensive Thyroid Hormone Metabolite Profiling

3'-T1 is an essential component of any comprehensive LC-MS/MS panel targeting the full iodothyronine deiodination cascade. Its low serum concentration (~35-55 pmol/L in euthyroid humans) and structural similarity to 3-T1 (positional isomer) demand high-purity reference standards for unequivocal chromatographic identification. The well-characterized RIA cross-reactivity profile—with 3-T1 cross-reacting only 0.04% in anti-3'-T1 assays [1]—provides independent validation that chromatographic separation of these isomers is analytically achievable and that co-elution would generate measurably distinct immunoreactivity. The renal-dependent elimination of 3'-T1, with serum levels inversely correlated to creatinine clearance (R = -0.68) [2], also makes it a candidate analyte for studying thyroid hormone metabolism in chronic kidney disease cohorts, where 3'-T1 accumulation is quantitatively documented [3].

Deiodinase Enzyme Activity Assays Using a Positionally Defined Phenolic-Ring Substrate

3'-T1 serves as a selective substrate for measuring phenolic-ring (5'-) deiodinase activity, with a characterized Km of 0.84 μmol/L in rat liver homogenate and a defined inhibitor profile (sensitive to PTU and sodium ipodate, resistant to methimazole) [4]. This contrasts with tyrosyl-ring substrates such as 3-T1, enabling researchers to discriminate between phenolic-ring and tyrosyl-ring deiodinase activities in tissue preparations. The HPLC-documented conversion of 3'-T1 exclusively to iodide via phenolic-ring monodeiodination ensures that reaction product quantification is unambiguous, making 3'-T1 a preferred substrate for studying DIO1 and DIO2 activity in vitro [4].

Pharmacokinetic Modeling of Thyroid Hormone Economy and Enterohepatic Iodothyronine Circulation

The uniquely intermediate metabolic clearance rate of 3'-T1 (518 L/day/70kg) and its distinct fecal excretion pattern (~6% unchanged, versus <1-3% for other nonhormonal iodothyronines and 24-30% for T4/T3) provide critical constraints for multi-compartment pharmacokinetic models of thyroid hormone metabolism [5][6]. The 18-pool integrated model developed by DiStefano et al. demonstrated that all six major iodothyronines, including 3'-T1, are best described by three-pool kinetics with a plasma pool, a rapidly exchanging pool (liver/kidney), and a slowly exchanging pool (>50% of total body content) [7]. Procurement of radiolabeled or unlabeled 3'-T1 is essential for performing the tracer kinetic studies needed to validate and extend these models to disease states.

Reference Standard for Sulfated Iodothyronine Metabolite Research in Fetal and Neonatal Thyroidology

3'-T1 is the precursor of 3'-monoiodothyronine sulfate (3'-T1S), a sulfated metabolite identified in ovine fetal serum at peak concentrations around 130 days gestation. 3'-T1S levels decrease significantly after fetal thyroidectomy, paralleling the behavior of T4S and rT3S, indicating that 3'-T1S production is thyroid-hormone-dependent [8]. Researchers investigating sulfation pathways in fetal thyroid hormone metabolism require authentic 3'-T1 to generate 3'-T1S standards, to develop specific RIAs or LC-MS/MS methods, and to study the balance between sulfation and deiodination in developing tissues. The availability of 3'-T1 reference material directly enables this line of investigation, which has implications for understanding thyroid hormone regulation during critical developmental windows [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Monoiodothyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.